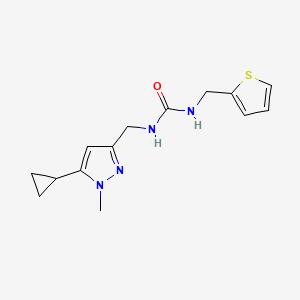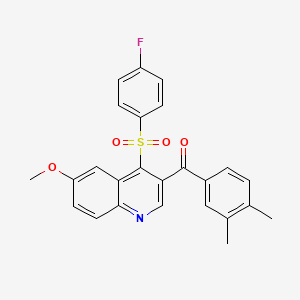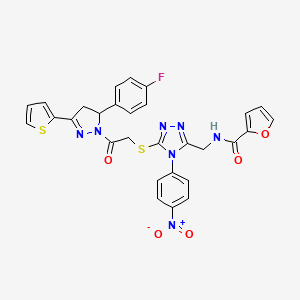
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one, also known as CPP-Triazol, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. CPP-Triazol belongs to the class of compounds known as piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Antifungal Activity
An innovative synthesis protocol for a novel series of 1,2,4-triazines, incorporating the 1,2,3-triazole and piperidine ring structures, demonstrated significant antifungal activity. The synthesis utilized 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazide and other reagents, yielding compounds that were evaluated against various fungal organisms. Particularly, certain compounds exhibited potency comparable to standard antifungal agents against strains such as Candida albicans and Aspergillus niger (Sangshetti & Shinde, 2010).
Antiparasitic Drug Development
The structure has been utilized in the design and synthesis of novel triazole derivatives from natural piperine as potential antiparasitic drugs. These derivatives were synthesized and assessed for their trypanocidal activity, highlighting the compound's utility in developing treatments for parasitic infections such as Trypanosoma cruzi (Franklim et al., 2013).
Anti-arrhythmic Activity
Research into piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, has shown significant anti-arrhythmic activity. These findings suggest the compound's potential in developing new treatments for arrhythmias, demonstrating the versatility of the 1,2,3-triazole and piperidine ring structure in medicinal chemistry applications (Abdel‐Aziz et al., 2009).
Serotonin Receptor Antagonism
Derivatives with a 1,2,3-triazole and piperidine framework have been synthesized and tested for their 5-HT2 antagonist activity, offering insights into the development of novel treatments for disorders related to serotonin dysregulation. Among these compounds, specific derivatives exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, indicating their potential therapeutic benefits in neuropsychiatric disorders (Watanabe et al., 1992).
作用機序
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to interact with various targets, including tubulin . Tubulin is a globular protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
This suggests that 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one may interact with its targets in a similar manner, leading to changes in cell division and potentially inducing apoptosis .
Biochemical Pathways
Based on the potential target of tubulin, it could affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds with a 1,2,3-triazole core have been reported to possess drug-like properties . These properties could potentially influence the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
If the compound acts similarly to related compounds, it could potentially induce apoptosis in cancer cells . This could be achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest .
将来の方向性
生化学分析
Biochemical Properties
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and stability . This compound also interacts with enzymes involved in metabolic pathways, potentially affecting their activity and regulation . The nature of these interactions often involves binding to specific active sites or altering the conformation of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by disrupting tubulin polymerization and causing cell cycle arrest . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . This compound may also interact with other biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. These interactions can result in changes in gene expression, protein activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, potentially enhancing its therapeutic effects or contributing to toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with target biomolecules and modulate its effects on cellular processes.
特性
IUPAC Name |
3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQODXISEIAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)
![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)


![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)


![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)